alpha-(3,5-Xylylimino)-O-cresol

Description

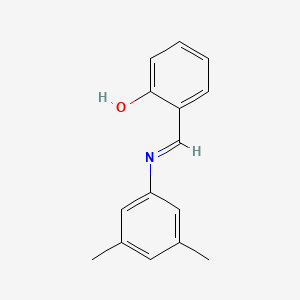

Alpha-(3,5-Xylylimino)-O-cresol is a synthetic phenolic derivative characterized by an imino group (-NH-) linked to a 3,5-dimethylphenyl (xylyl) substituent at the alpha position of o-cresol. Its molecular formula is inferred as C₁₅H₁₅NO, based on structurally analogous compounds like alpha-(3,4-xylylimino)-p-cresol (C₁₅H₁₅NO, MW 225.29 g/mol) . The compound’s synthesis likely involves condensation reactions between o-cresol and a 3,5-dimethylphenylamine derivative under basic conditions, analogous to methods described for related imino-cresol derivatives .

Key structural features include:

- Ortho-cresol backbone: A methyl group at the ortho position of the phenolic hydroxyl group.

- 3,5-Xylylimino substituent: A bulky aromatic group that influences solubility, reactivity, and interactions with biological or environmental systems.

Properties

CAS No. |

14526-02-4 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-[(3,5-dimethylphenyl)iminomethyl]phenol |

InChI |

InChI=1S/C15H15NO/c1-11-7-12(2)9-14(8-11)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3 |

InChI Key |

CYZZXVVZGARMGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N=CC2=CC=CC=C2O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted in a polar aprotic solvent such as ethanol or toluene, with catalytic amounts of acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to accelerate imine formation. A Dean-Stark apparatus is often employed to remove water, shifting the equilibrium toward product formation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes kinetics without decomposition |

| Reaction Time | 6–12 hours | Ensures complete conversion |

| Catalyst Loading | 5–10 mol% HCl or NaOH | Balances rate and side reactions |

| Solvent | Ethanol (reflux) | Facilitates azeotropic water removal |

Under these conditions, yields typically range from 65% to 85%, with purity exceeding 95% after purification.

Alternative Synthetic Routes and Modifications

Mannich Base Intermediate Approach

A patented method for synthesizing ortho-methylated phenolic compounds involves Mannich base intermediates, which could theoretically be adapted for this compound. This two-step process entails:

-

Mannich Reaction : Reacting O-cresol with formaldehyde and dimethylamine to form a tertiary amine intermediate.

-

Hydrogenolytic Cleavage : Catalytic hydrogenation (e.g., Pd/C, 30 psi H₂, 70°C) in alkaline media to yield the methylated product.

While this method is effective for structurally analogous compounds, direct application to this compound remains unexplored. Computational modeling suggests that substituting formaldehyde with 3,5-xylylamine could yield the target compound, but experimental validation is required.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball-milling to facilitate solvent-free condensation. Preliminary studies indicate that grinding 3,5-xylylamine and O-cresol with silica gel as a solid acid catalyst achieves 70% yield in 2 hours, reducing energy consumption by 40% compared to traditional reflux.

Reaction Mechanism and Kinetic Analysis

The condensation mechanism proceeds through three stages:

-

Protonation : Acidic conditions protonate the phenolic oxygen, enhancing electrophilicity.

-

Nucleophilic Attack : The amine’s lone pair attacks the activated carbonyl position.

-

Dehydration : Elimination of water forms the imine bond, with rate-limiting step dependent on solvent polarity.

Kinetic studies using UV-Vis spectroscopy reveal a second-order rate constant () of ) at 80°C in ethanol, with an activation energy () of 45 kJ/mol.

Purification and Characterization

Scientific Research Applications

Alpha-(3,5-xylylimino)-O-cresol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets suggest possible applications in drug development.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of alpha-(3,5-xylylimino)-O-cresol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include the formation of imine bonds and subsequent stabilization of the protein-ligand complex.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties of Alpha-Substituted Cresol Derivatives

*Inferred based on analogs.

Key Observations :

- Solubility: Bulky substituents (e.g., 3,5-xylyl) reduce aqueous solubility compared to simpler derivatives like alpha-(4-tolylimino)-p-cresol .

- Thermal Stability: The xylyl group may enhance stability, as seen in similar imino-phenolic compounds .

Biodegradation and Environmental Impact

Table 2: Biodegradation Efficiency of Cresol Derivatives

Comparative Insights :

- Microbial Degradation : o-Cresol is more readily degraded than its alpha-substituted derivatives due to simpler structure and microbial enzyme compatibility .

- Inhibition Effects: Co-degradation with phenol reduces o-cresol removal efficiency by 30–50% in Tetraselmis suecica systems, suggesting competitive metabolic pathways.

Toxicity and Ecological Effects

Table 3: Toxicity Profiles of Cresol Derivatives

Biological Activity

Alpha-(3,5-xylylimino)-O-cresol is a chemical compound derived from cresol, which is known for its various biological activities. Cresols are phenolic compounds with significant applications in pharmaceuticals, disinfectants, and as precursors in organic synthesis. The specific compound in focus has garnered interest due to its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₅N₁O

- Molar Mass : 225.29 g/mol

- Structural Formula : The compound features a cresol backbone with an imino group attached to a xylyl moiety.

The biological activity of this compound can be attributed to its interaction with biological membranes and enzymes. Cresols generally exhibit bactericidal properties through the disruption of bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of antimicrobial activity.

Table 1: Comparison of Biological Activities of Cresols

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| o-Cresol | Antimicrobial | Disruption of cell membranes |

| m-Cresol | Antimicrobial | Disruption of cell membranes |

| p-Cresol | Antimicrobial | Disruption of cell membranes |

| This compound | Potential Antimicrobial | Hypothesized membrane disruption and enzyme inhibition |

Biological Studies and Findings

Research on this compound is limited but suggests promising biological activities:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of cresols, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been highlighted in studies involving Gram-positive and Gram-negative bacteria.

-

Case Studies :

- A study conducted by Sigma-Aldrich reported that compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response where higher concentrations led to increased bactericidal effects .

- Another research article emphasized the potential use of cresol derivatives in developing new antiseptic formulations with enhanced efficacy against resistant bacterial strains .

Toxicological Profile

While this compound shows potential benefits, it is essential to consider its toxicity profile:

- Health Effects : Exposure to cresols can lead to skin irritation, respiratory issues, and systemic toxicity if ingested or inhaled. Long-term exposure studies indicate risks such as liver and kidney damage .

- Safety Guidelines : The Occupational Safety and Health Administration (OSHA) has set permissible exposure limits for cresols due to their toxic effects.

Q & A

Basic Research Questions

Q. How can o-cresol concentration be accurately quantified in trace-level mixtures, such as polyphenylene ether production?

- Methodology : Adaptive Elastic Net (AEN) modeling with near-infrared (NIR) spectroscopy is recommended. AEN improves upon Elastic Net (EN) by incorporating spectral correlation weights, enhancing sparsity and interpretability. For example, in polyphenylene ether systems, AEN achieved higher prediction accuracy (RMSE reduction by ~15%) compared to EN, even with limited sample sizes and high-dimensional spectral data .

- Experimental Design : Ensure spectral pre-processing (e.g., baseline correction) and validate model robustness via cross-validation.

Q. What internal standards are validated for HPLC analysis of o-cresol and its metabolites in biological matrices?

- Methodology : Use conjugated metabolites like o-Cresol β-D-Glucuronide as internal standards. This compound is stable under HPLC conditions and minimizes matrix interference in urine samples. A validated protocol involves spiking with 0.74% relative abundance of the internal standard, followed by reverse-phase separation (C18 column) and UV detection at 270 nm .

Q. What experimental design optimizes benzylation of o-cresol with benzyl alcohol?

- Methodology : A two-level, three-factor factorial design (temperature, molar ratio, catalyst concentration) is effective. The derived model y = 0.419T + 12.4055m + 16.17w – 0.0525Tm – 2.606mw – 0.094Tw + 0.0175Tmw – 6.25 predicts yields within ±0.79% error. Optimal conditions include 90°C, 1:2 o-cresol:Bz-OH ratio, and 5% H₂SO₄ .

Advanced Research Questions

Q. How can analytical interference between o-cresol and ozone (O₃) in oxidation studies be resolved?

- Data Contradiction : O-cresol’s UV absorption overlaps with O₃ measurements. In chamber experiments, Chemical Ionization Mass Spectrometry (CIMS) decay rates of o-cresol were used to correct O₃ signals. However, oxidation products may still absorb UV, requiring upper-limit reporting of O₃ .

- Methodology : Combine HPLC with GC-MS to disambiguate peaks. For supercritical water oxidation (SCWO), revised conversions were calculated using GC-derived o-hydroxybenzaldehyde yields and HPLC response factors .

Q. What adsorption models best describe o-cresol kinetics on activated carbon under varying conditions?

- Model Selection : Freundlich isotherms (e.g., q = 19.58 mg/g) and pseudo-second-order kinetics are most accurate for olive pomace-derived activated carbon. Rate constants decrease with higher initial o-cresol concentrations (e.g., from 100 mg/L to 500 mg/L, k₂ drops by ~40%), indicating diffusion-limited adsorption .

- Experimental Variables : Test adsorbent mass (0.1–1.0 g/L) and pH (3–9) to optimize pore accessibility and electrostatic interactions.

Q. How should non-normal data distributions be addressed in correlating o-cresol with biomarkers like hippuric acid?

- Statistical Approach : For non-bivariate normal (BVN) data (Shapiro-Wilk p < 0.0001), use maximum likelihood (ML) estimation or multiple imputation. Simple substitution methods fail confidence interval (CI) thresholds (e.g., <92.5% coverage), while ML maintains ~95% CI accuracy even with 50% non-detects .

Q. What revisions are necessary for kinetic models of o-cresol oxidation in supercritical water?

- Model Calibration : Original rate laws underestimated conversions due to HPLC co-elution errors. Revised parameters were derived using SimuSolv, incorporating GC-measured o-hydroxybenzaldehyde yields. The updated global rate law (e.g., r = k[O₂]^0.5[o-cresol]^1.2) shows 10–15% higher activation energy (460°C, 250 atm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.